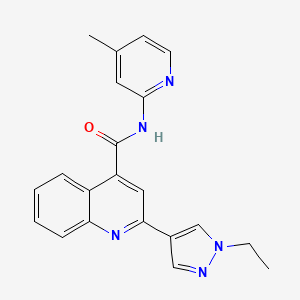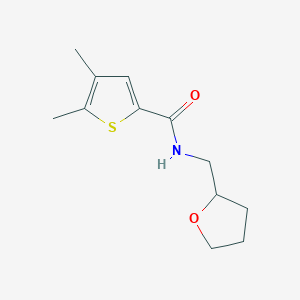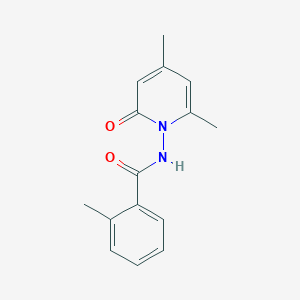
2-(1-ethyl-1H-pyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinolinecarboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the ethyl group via alkylation reactions.
- Coupling of the pyrazole and pyridine rings using cross-coupling reactions such as Suzuki or Heck reactions.
- Formation of the quinolinecarboxamide core through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acids, while reduction could produce quinolinecarboxamides with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-ETHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
The uniqueness of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-(4-METHYL-2-PYRIDYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the pyrazole ring and the methyl group on the pyridine ring can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C21H19N5O |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(1-ethylpyrazol-4-yl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N5O/c1-3-26-13-15(12-23-26)19-11-17(16-6-4-5-7-18(16)24-19)21(27)25-20-10-14(2)8-9-22-20/h4-13H,3H2,1-2H3,(H,22,25,27) |
InChI-Schlüssel |
KRONYLIIJHNINU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(2,5-Dimethylpiperazine-1,4-diyl)bis[2-(4-chlorophenoxy)ethanone]](/img/structure/B10941543.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941548.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B10941558.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide](/img/structure/B10941563.png)

![1-benzyl-N-(4-bromo-3-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941588.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10941596.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B10941599.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10941606.png)

![Ethyl 2-({[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10941622.png)

![3-[(Acetyloxy)methyl]-7-{[(4-fluorophenoxy)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10941632.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941633.png)
